2-(2-Chloro-4-fluorophenoxy)ethanethioamide

Übersicht

Beschreibung

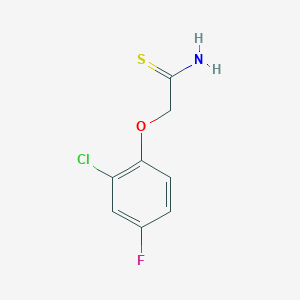

2-(2-Chloro-4-fluorophenoxy)ethanethioamide is an organic compound with the molecular formula C8H7ClFNOS It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, along with an ethanethioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide typically involves the reaction of 2-chloro-4-fluorophenol with ethylene chlorothioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-Chloro-4-fluorophenol is reacted with ethylene chlorothioformate in the presence of a base such as triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloro-4-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ethanethioamide group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Formation of derivatives with different substituents on the phenoxy ring.

Oxidation Products: Formation of sulfoxides or sulfones.

Reduction Products: Formation of thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Chloro-4-fluorophenoxy)ethanethioamide has been explored for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or function, which is crucial in treating resistant strains of bacteria.

- Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. This makes it a promising lead for anticancer drug development, particularly against various tumor types.

Material Science

The unique electronic properties of this compound suggest potential applications in:

- Organic Electronics : Its ability to act as a semiconductor may allow it to be used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities .

Biological Studies

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful in understanding disease mechanisms and developing targeted therapies.

- Protein-Ligand Interaction Studies : The thioamide group allows for binding interactions with various proteins, facilitating the study of ligand-receptor dynamics and drug design .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against Mycobacterium tuberculosis. Results demonstrated that this compound exhibited selective inhibition against mycobacterial species compared to other bacteria, highlighting its potential as a new treatment option for tuberculosis.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer effects of thiazole derivatives, including this compound. The study revealed that these compounds could induce apoptosis through caspase activation pathways, suggesting their utility in cancer therapy.

Case Study 3: Enzyme Inhibition

A comprehensive analysis was conducted on various thiazole derivatives' effects on key enzymes related to inflammation and cancer progression. The findings indicated that specific substitutions on the thiazole ring enhanced inhibitory effects on enzymes critical to these pathways, paving the way for novel therapeutic strategies .

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors. The ethanethioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Chloro-4-fluorophenyl)ethanethioamide

- 2-(2-Chloro-4-fluorophenoxy)ethanol

- 2-(2-Chloro-4-fluorophenoxy)acetic acid

Comparison: 2-(2-Chloro-4-fluorophenoxy)ethanethioamide is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, along with the ethanethioamide group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethanethioamide group allows for specific interactions and reactions that are not possible with compounds like 2-(2-Chloro-4-fluorophenoxy)ethanol or 2-(2-Chloro-4-fluorophenoxy)acetic acid.

Biologische Aktivität

2-(2-Chloro-4-fluorophenoxy)ethanethioamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluorine atom on the phenyl ring, which may influence its biological activity. The chemical formula is C₉H₈ClFNO₂S, and it possesses a molecular weight of approximately 233.68 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound has a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, suggesting it is twice as potent compared to related compounds lacking the chloro substitution .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 512 |

| Escherichia coli | 1024 |

| Staphylococcus aureus | 256 |

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity on oral mucosa cells revealed that exposure to varying concentrations of the compound resulted in over 80% viability, indicating a relatively low toxicity profile. The presence of nuclear alterations was noted but was significantly lower than that observed in positive controls .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The chloro and fluorine substitutions enhance binding affinity, potentially leading to inhibition of essential cellular processes such as protein synthesis or cell wall formation.

Study on Antibacterial Efficacy

A comprehensive study aimed at evaluating the antibacterial efficacy of various derivatives included this compound. The results indicated that modifications to the phenyl ring significantly affected the compound's potency against Gram-negative bacteria. Notably, the presence of halogen atoms was crucial for enhancing antimicrobial activity .

Toxicological Assessment

Another significant study focused on the toxicological assessment of the compound revealed minimal genotoxic effects when tested against human oral mucosa cells. The findings suggest that while there are some alterations at higher concentrations, the compound remains largely non-toxic within therapeutic ranges .

Comparison with Related Compounds

To understand its unique properties, comparisons were made with similar compounds such as 2-(3-Chlorophenoxy)ethanethioamide. The latter exhibited higher toxicity levels and lower antimicrobial efficacy, highlighting the beneficial effects of fluorine and chlorine substitutions in enhancing biological activity while maintaining safety .

Table 2: Comparison of Biological Activities

| Compound | MIC (µg/mL) | Cytotoxicity (%) |

|---|---|---|

| This compound | 512 | >80 |

| 2-(3-Chlorophenoxy)ethanethioamide | 1024 | <60 |

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNOS/c9-6-3-5(10)1-2-7(6)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREVONDNEQDDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263108 | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-08-3 | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.